5-Oxo-L-proline, ester with retinol
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Overview
Description
5-Oxo-L-proline, ester with retinol: is a compound that combines 5-oxo-L-proline and retinol through an ester bond. This compound is known for its unique properties derived from both 5-oxo-L-proline and retinol, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, ester with retinol typically involves the esterification of 5-oxo-L-proline with retinol. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-L-proline, ester with retinol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester bond into an alcohol group.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-L-proline, ester with retinol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used to investigate the effects of retinoids on cell growth and differentiation .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Retinoids are known for their role in skin health, and this compound is studied for its potential use in dermatological treatments .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products. Its properties make it suitable for use in anti-aging creams and other skincare products .
Mechanism of Action
The mechanism of action of 5-oxo-L-proline, ester with retinol involves its interaction with cellular retinoid receptors. Retinoids, including retinol, exert their effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as ligand-inducible transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
5-Oxo-L-proline: This compound is a precursor to 5-oxo-L-proline, ester with retinol and shares some similar properties.
Retinol: As a component of the ester, retinol is a well-known retinoid with various biological activities.
Retinoic Acid: Another retinoid, retinoic acid, is similar in function but differs in its chemical structure and specific biological effects.
Uniqueness: this compound is unique due to its combined properties of 5-oxo-L-proline and retinol. This combination allows it to exhibit both the biological activities of retinoids and the chemical versatility of 5-oxo-L-proline .
Properties
CAS No. |
85026-82-0 |
---|---|
Molecular Formula |
C25H37NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H30O.C5H7NO3/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;7-4-2-1-3(6-4)5(8)9/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/b9-6+,12-11+,16-8+,17-13+;/t;3-/m.0/s1 |
InChI Key |
HUBADVOQTWGPIY-HDTMHZHJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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